Cas no 1129-70-0 ((pentylsulfanyl)benzene)

(Pentylsulfanyl)benzene is a sulfur-containing aromatic compound with the molecular formula C₁₁H₁₆S. It features a phenyl group bonded to a pentylthio (–SC₅H₁₁) substituent, offering a balance of lipophilicity and moderate reactivity. This compound is valued in organic synthesis as a versatile intermediate for constructing more complex sulfur-functionalized molecules, including ligands, catalysts, and specialty chemicals. Its relatively stable thioether linkage makes it suitable for reactions requiring controlled sulfur incorporation. The pentyl chain enhances solubility in nonpolar solvents, facilitating use in hydrophobic systems. (Pentylsulfanyl)benzene is typically handled under standard inert conditions due to potential sensitivity to oxidation. Applications include materials science and pharmaceutical research, where precise sulfur integration is critical.
(pentylsulfanyl)benzene structure
(pentylsulfanyl)benzene structure
Product name:(pentylsulfanyl)benzene
CAS No:1129-70-0
MF:C11H16S
Molecular Weight:180.30974
CID:1203851
PubChem ID:573677

(pentylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

    • (pentylsulfanyl)benzene
    • benzene, (pentylthio)-
    • Pentyl phenyl sulfide
    • Sulfide, pentyl phenyl
    • Pentyl(phenyl) sulfide
    • pentylsulfanylbenzene
    • DB-255934
    • Phenyl(pentyl)sulfide
    • DUGRRXREOWMDFE-UHFFFAOYSA-N
    • phenylthiopentan
    • Amyl phenyl sulfide
    • (Pentylsulfanyl)benzene #
    • DTXSID50341531
    • 1129-70-0
    • J-620007
    • SCHEMBL2860864
    • MDL: MFCD00509183
    • インチ: InChI=1S/C11H16S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
    • InChIKey: DUGRRXREOWMDFE-UHFFFAOYSA-N
    • SMILES: CCCCCSC1=CC=CC=C1

計算された属性

  • 精确分子量: 180.09738
  • 同位素质量: 180.09727168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 95.2
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 25.3Ų
  • XLogP3: 4.2

じっけんとくせい

  • PSA: 0

(pentylsulfanyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1243740-5g
Benzene, (pentylthio)-
1129-70-0 98%
5g
$635 2024-06-07
A2B Chem LLC
AD62080-250mg
Benzene, (pentylthio)-
1129-70-0 98%
250mg
$85.00 2024-04-20
1PlusChem
1P007S00-25g
Benzene, (pentylthio)-
1129-70-0 98%
25g
$1554.00 2025-02-22
A2B Chem LLC
AD62080-25g
Benzene, (pentylthio)-
1129-70-0 98%
25g
$1495.00 2024-04-20
eNovation Chemicals LLC
Y1243740-250mg
Benzene, (pentylthio)-
1129-70-0 98%
250mg
$235 2025-02-20
eNovation Chemicals LLC
Y1243740-5g
Benzene, (pentylthio)-
1129-70-0 98%
5g
$670 2025-02-20
eNovation Chemicals LLC
Y1243740-1g
Benzene, (pentylthio)-
1129-70-0 98%
1g
$380 2025-02-19
eNovation Chemicals LLC
Y1243740-1g
Benzene, (pentylthio)-
1129-70-0 98%
1g
$365 2024-06-07
eNovation Chemicals LLC
Y1243740-250mg
Benzene, (pentylthio)-
1129-70-0 98%
250mg
$230 2024-06-07
1PlusChem
1P007S00-5g
Benzene, (pentylthio)-
1129-70-0 98%
5g
$364.00 2025-02-22

(pentylsulfanyl)benzene 関連文献

(pentylsulfanyl)benzeneに関する追加情報

Chemical Profile of (pentylsulfanyl)benzene (CAS No. 1129-70-0)

Pentylsulfanyl)benzene, with the chemical name (pentylthio)benzene, is a sulfur-containing aromatic compound characterized by the molecular formula C₁₁H₁₄S. This compound, identified by its CAS number 1129-70-0, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and functional properties. The presence of a pentylthio group attached to a benzene ring imparts distinct reactivity and potential applications in various chemical syntheses and biological assays.

The structural framework of (pentylsulfanyl)benzene consists of a benzene core substituted with a pentylthio (-SCH₂CH₂CH₂CH₂CH₃) moiety. This configuration not only contributes to its solubility in organic solvents but also facilitates its participation in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry. The aromatic ring enhances electronic stability, while the sulfur atom introduces electrophilic characteristics, enabling diverse chemical modifications.

In recent years, (pentylsulfanyl)benzene has been explored for its potential applications in pharmaceutical research. Its sulfur-containing structure suggests possible interactions with biological targets, making it a candidate for drug discovery programs. Studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be leveraged in the development of novel therapeutic agents. For instance, modifications to the pentylthio group have been investigated for their ability to modulate pharmacokinetic profiles, enhancing drug bioavailability and target specificity.

Moreover, the compound’s aromatic nature allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in modern drug design. The versatility of (pentylsulfanyl)benzene as a building block has been highlighted in several synthetic protocols, where it serves as a precursor for more intricate heterocyclic compounds. Such derivatives have shown promise in preliminary screenings for antimicrobial and anti-inflammatory properties.

The chemical stability of (pentylsulfanyl)benzene under various conditions has also been a subject of interest. Research indicates that the compound maintains its integrity under moderate temperatures and pH conditions, though exposure to strong oxidizing agents may lead to sulfuration or oxidation products. This stability is crucial for its handling and storage, ensuring consistent quality in laboratory settings and industrial applications. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize samples of (pentylsulfanyl)benzene, confirming their purity and structural integrity.

Recent advancements in computational chemistry have further elucidated the reactivity patterns of (pentylsulfanyl)benzene. Molecular modeling studies have predicted favorable interactions between this compound and certain biological targets, providing insights into potential binding mechanisms. These computational approaches complement experimental investigations, allowing researchers to design targeted modifications with higher precision. For example, virtual screening has identified specific substituents that could enhance binding affinity or metabolic stability, guiding the synthesis of optimized derivatives.

The industrial relevance of (pentylsulfanyl)benzene extends beyond pharmaceutical applications. Its role as an intermediate in fine chemical synthesis has been recognized in industries producing specialty chemicals and polymers. The compound’s ability to undergo selective functionalization makes it useful in creating tailored molecular structures for advanced materials. Additionally, its aromatic ring can serve as a scaffold for developing dyes and pigments, where sulfur-containing groups contribute to colorfastness and UV resistance.

In conclusion, (pentylsulfanyl)benzene (CAS No. 1129-70-0) represents a versatile and intriguing molecule with broad potential across multiple scientific domains. Its unique structural features enable diverse synthetic pathways and biological interactions, positioning it as a valuable asset in both academic research and industrial applications. As methodologies for drug discovery and material science continue to evolve, the significance of compounds like (pentylsulfanyl)benzene is expected to grow, driven by their adaptability and functional richness.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd